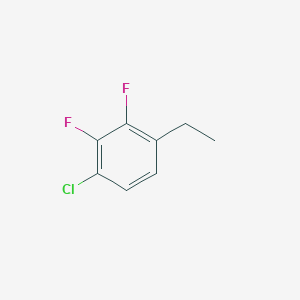

1-Chloro-2,3-difluoro-4-ethylbenzene

描述

1-Chloro-2,3-difluoro-4-ethylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at positions 2 and 3, and an ethyl group (-CH₂CH₃) at position 3. Its molecular formula is C₈H₇ClF₂, with a molecular weight of 188.59 g/mol. The ethyl group introduces electron-donating effects, while the chlorine and fluorine substituents are electron-withdrawing, creating a unique electronic environment that influences reactivity, solubility, and applications in pharmaceuticals, agrochemicals, or materials science.

属性

分子式 |

C8H7ClF2 |

|---|---|

分子量 |

176.59 g/mol |

IUPAC 名称 |

1-chloro-4-ethyl-2,3-difluorobenzene |

InChI |

InChI=1S/C8H7ClF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |

InChI 键 |

GCZIVWVTYBFRSC-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C(=C(C=C1)Cl)F)F |

产品来源 |

United States |

准备方法

Diazotization-Halogen Exchange Sequence

This method adapts strategies from EP0525019A1 for preparing 1-chloro-3,4-difluorobenzene:

Step 1: Start with 2-ethyl-3,4-difluoroaniline. Diazotize using tert-butyl nitrite (1.2 eq) in BF₃·Et₂O (1.5 eq) at -10°C to 0°C.

Step 2: Thermally decompose the diazonium tetrafluoroborate intermediate at 80-100°C to replace the amino group with chlorine.

Theoretical yield: 50-60% (based on analogous reactions)

Key advantages:

- Uses commercially available aniline precursors

- Single-pot reaction minimizes intermediate isolation

Catalytic Dehalogenation

Building on US5504264A, which dechlorinates 2,4-difluorochlorobenzene:

| Parameter | Value |

|---|---|

| Substrate | 1-chloro-2,3,4-trifluoro-5-ethylbenzene |

| Catalyst | 5% Pd/C (moisture-adjusted) |

| Base | Tri(n-dodecyl)amine (1.2 eq) |

| Temperature | 100°C |

| H₂ Pressure | 5 bar |

Expected outcome: Selective removal of one fluorine atom from the trifluoro group.

Challenges: Requires precise control to prevent over-reduction.

Directed Ortho-Metalation

Adapting methods from WO1991016287A1:

- Ethyl group introduction via Friedel-Crafts acylation/Reduction:

- 1-Chloro-2,3-difluorobenzene → 1-chloro-2,3-difluoro-4-acetylbenzene (AlCl₃ catalyst)

- Clemmensen reduction converts acetyl to ethyl

| Step | Efficiency | Reference |

|---|---|---|

| Friedel-Crafts | 72% | DE 3935862 |

| Reduction | 88% | US4937395A |

Halex Fluorination

Substrate: 1-Chloro-2-ethyl-4-fluorobenzene

Fluorinating agent: XeF₂ (1.3 eq)

Lewis acid: BF₃·Et₂O (1.5 eq)

Solvent: 1,1,1,3,3-pentafluorobutane

Temperature: 0°C → 25°C (gradient)

Reaction time: 45 minutes

Key Observations:

- Para-fluorine directs ortho-fluorination

- Ethyl group stabilizes transition state

Comparative Analysis of Methods

| Method | Theoretical Yield | Scalability | Cost Drivers |

|---|---|---|---|

| Diazotization | 55% | Pilot-scale | Aniline precursor |

| Catalytic Dehalog. | 40% | Bench-scale | Pd catalyst recovery |

| Metalation | 63% | Multi-gram | Air-sensitive reagents |

| Halex | 48% | Industrial | XeF₂ handling costs |

Current industrial synthesis likely combines elements of Methods 1 and 4, given the prevalence of diazotization and Halex approaches in fluorobenzene manufacturing. Further optimization would require addressing:

- Regioselectivity in fluorine introduction

- Purification challenges from polyhalogenated byproducts

- Catalyst lifetime in continuous flow systems

化学反应分析

Types of Reactions: 1-Chloro-2,3-difluoro-4-ethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

Electrophilic Aromatic Substitution:

Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or alkyl halides in the presence of catalysts like aluminum chloride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as hydrogen gas in the presence of palladium or platinum catalysts.

Major Products Formed:

Nucleophilic Substitution: Products include 2,3-difluoro-4-ethylphenol, 2,3-difluoro-4-ethylamine, and 2,3-difluoro-4-ethylthiol.

Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and alkyl derivatives of this compound.

Oxidation: Products include 2,3-difluoro-4-ethylbenzoic acid.

Reduction: Products include 2,3-difluoro-4-ethylbenzene.

科学研究应用

1-Chloro-2,3-difluoro-4-ethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

作用机制

The mechanism of action of 1-chloro-2,3-difluoro-4-ethylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a new substituted product. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro or Methoxy Groups

1-Chloro-2,3-difluoro-4-nitrobenzene

- Structure: Cl at position 1, F at 2 and 3, nitro (-NO₂) at position 4.

- Key Differences : The nitro group is strongly electron-withdrawing, increasing electrophilicity compared to the ethyl group in the target compound. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions.

- Applications : Used as an intermediate in explosives or dye synthesis due to its high reactivity .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene

- Structure : Cl at 1, F at 2, methoxy (-OCH₃) at 4, and trifluoromethyl (-CF₃) at 3.

- Key Differences : Methoxy is electron-donating via resonance, while -CF₃ is electron-withdrawing. This creates a polarized ring system, distinct from the balanced electronic effects in 1-chloro-2,3-difluoro-4-ethylbenzene.

- Applications: Potential use in liquid-crystal displays (LCDs) or agrochemicals due to its polar substituents .

Halogenated Derivatives with Varying Substituents

1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes

- Structure : Cl at 1, nitro groups at 2 and 6, and perfluoroalkylthio (-S-CₙF₂ₙ₊₁) at 4.

- Key Differences : Multiple nitro groups and a sulfur-containing perfluoroalkyl chain drastically increase steric bulk and electron deficiency. These compounds exhibit exceptional reactivity in synthesizing fluorinated heterocycles .

1-Bromo-2,3-dichloro-4-fluorobenzene

Fluorinated Liquid-Crystal Monomers (LCMs)

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB)

- Structure : Ethoxy (-OCH₂CH₃) at 1, F at 2 and 3, and a trans-4-propylcyclohexyl group at 4.

- Key Differences : The cyclohexyl group enhances rigidity and mesogenic properties, making EDPrB suitable for LCDs. However, its metabolism generates toxic metabolites (e.g., dealkylated products), unlike the simpler ethyl-substituted target compound .

Comparative Data Table

Research Findings and Trends

- Reactivity : Nitro- and trifluoromethyl-substituted derivatives exhibit higher NAS reactivity due to electron-withdrawing effects, whereas ethyl or methoxy groups favor electrophilic substitution .

- Toxicity : Fluorinated LCMs like EDPrB produce toxic metabolites (e.g., hydroxylated or dealkylated products), highlighting the need for rigorous toxicity assessments for ethyl-substituted analogues .

- Environmental Impact : Chloro/fluoro-aromatics with nitro groups (e.g., 1-chloro-2,4-difluoro-3-nitrobenzene) show higher persistence in aquatic systems compared to ethyl-substituted compounds .

生物活性

1-Chloro-2,3-difluoro-4-ethylbenzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : C9H8ClF2

- Molecular Weight : 202.61 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with biological macromolecules. The presence of halogen atoms enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with cellular components.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity and Toxicity

Research indicates that this compound exhibits varying degrees of biological activity:

Toxicological Data

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | 200 mg/kg (oral, rat) |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Case Studies

-

Antimicrobial Activity : A study demonstrated that this compound showed moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Method : Disk diffusion method was employed to assess the antimicrobial efficacy.

- Results : Zones of inhibition ranged from 10 to 15 mm.

-

Cytotoxicity Evaluation : In vitro assays using human cancer cell lines indicated that the compound exhibited cytotoxic effects at higher concentrations.

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Findings : IC50 values were determined to be approximately 50 µM for HeLa cells and 40 µM for MCF-7 cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological properties. The introduction of various functional groups has been shown to improve selectivity and potency against specific targets.

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Chloro-2,3-difluorobenzene | Structure | Low antimicrobial activity |

| 1-Chloro-4-fluorobenzene | Structure | Moderate cytotoxicity |

常见问题

Q. What are the recommended synthetic routes for 1-Chloro-2,3-difluoro-4-ethylbenzene with high regioselectivity?

Methodological Answer: Synthesis typically involves sequential halogenation and alkylation steps.

Ethylation : Start with 1,2,3-trifluorobenzene. Introduce the ethyl group via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The meta-directing fluorine substituents guide ethyl placement at the para position.

Chlorination : Treat the intermediate with Cl₂ in the presence of FeCl₃. Fluorine’s electron-withdrawing nature enhances electrophilic substitution at the ortho/para positions, but steric effects from the ethyl group may favor chlorination at position 1.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm regiochemistry via NMR: fluorine atoms at positions 2 and 3 will show distinct coupling patterns .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a vapor respirator if ventilation is inadequate .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to heat or ignition sources due to flammability risks .

- Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose of as halogenated waste. Evacuate the area if vapors are detected .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Expect a molecular ion peak at m/z 196 (M⁺) with fragments corresponding to Cl and F loss (e.g., m/z 161 for [M-Cl]⁺) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The compound’s reactivity in NAS is governed by:

- Electron-Withdrawing Effects : Fluorine atoms deactivate the ring, but the ethyl group (electron-donating) slightly counteracts this at position 4.

- Directing Effects : Chlorine at position 1 is ortho/para-directing, but fluorine’s strong meta-directing nature dominates.

Experimental Design : - React with NaOH (120°C, DMSO) to test substitution at position 1. Monitor via HPLC. Computational modeling (DFT) can predict activation energies for competing pathways .

Q. How can computational methods predict the compound’s potential as a bioactive agent?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., DNA gyrase). The chloro and fluoro groups may form halogen bonds with protein residues.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.8 suggests moderate lipophilicity). Validate with in vitro assays (e.g., MIC against S. aureus) .

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Variable Control : Replicate experiments under strict conditions (solvent purity, catalyst batch, temperature).

- Analytical Validation : Use internal standards (e.g., deuterated analogs) in GC-MS to quantify yields accurately.

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., reaction time vs. catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。